7-(Trifluoromethyl)-2-naphthoic acid

P2Y14 Purinergic Receptor GPCR Antagonism Inflammation

7-(Trifluoromethyl)-2-naphthoic acid (CAS 853017-68-2) is a disubstituted naphthalene derivative bearing a carboxylic acid at the 2-position and a trifluoromethyl group at the 7-position. This specific regioisomer belongs to the class of trifluoromethyl-substituted naphthoic acids, which serve as versatile building blocks in medicinal chemistry.

Molecular Formula C12H7F3O2
Molecular Weight 240.18 g/mol
Cat. No. B11870163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-2-naphthoic acid
Molecular FormulaC12H7F3O2
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3O2/c13-12(14,15)10-4-3-7-1-2-8(11(16)17)5-9(7)6-10/h1-6H,(H,16,17)
InChIKeyIIMANUPGPKLKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-2-naphthoic Acid: Core Scaffold for Selective P2Y14 Antagonists


7-(Trifluoromethyl)-2-naphthoic acid (CAS 853017-68-2) is a disubstituted naphthalene derivative bearing a carboxylic acid at the 2-position and a trifluoromethyl group at the 7-position. This specific regioisomer belongs to the class of trifluoromethyl-substituted naphthoic acids, which serve as versatile building blocks in medicinal chemistry [1]. The electron-withdrawing CF₃ group enhances the acidity of the carboxylic acid and significantly modulates the compound's lipophilicity and metabolic stability profile compared to non-fluorinated analogs [2]. Its primary distinction lies in its role as the core template for the development of 4,7-disubstituted 2-naphthoic acid derivatives, a series that has yielded highly potent and selective P2Y14 receptor antagonists [3].

Why Regioisomeric Substitution of 7-(Trifluoromethyl)-2-naphthoic Acid Fails in P2Y14 Antagonist Programs


The 2,7-substitution pattern on the naphthalene ring is not arbitrary; it directly enables the spatial configuration required for high-affinity binding to the P2Y14 receptor. While other regioisomers—such as 1-(trifluoromethyl)-2-naphthoic acid or 6-(trifluoromethyl)-1-naphthoic acid—contain identical atoms, they cannot be interchanged as core scaffolds for known potent P2Y14 antagonists like PPTN [1]. The 7-position places the trifluoromethyl group in an optimal orientation for subsequent derivatization at the 4-position, a chemical handle critical for achieving the >10,000-fold selectivity over other P2Y receptor subtypes observed with the elaborated antagonist PPTN (Ki = 0.4 nM) . Furthermore, the regiochemistry dictates distinct physicochemical properties: the predicted pKa of 9.44 for this 2,7-isomer influences its reactivity in amide coupling and salt formation during library synthesis, whereas shifting the CF₃ group alters the electron density map and can compromise downstream coupling efficiency [2]. Generic substitution with improperly positioned analogs risks either synthetic failure or a loss of biological activity in the final antagonist.

7-(Trifluoromethyl)-2-naphthoic Acid: Quantified Differentiation Evidence vs. Closest Analogs


Receptor Antagonist Potency: PPTN Derived from 2,7-Scaffold vs. Unsubstituted Core

The 2-naphthoic acid template lacking the 7-CF₃ substituent yields a weak, non-selective UDP-competitive antagonist identified via high-throughput screening, whereas the elaborated 4,7-disubstituted 2-naphthoic acid derivative PPTN (derived from the 7-(trifluoromethyl)-2-naphthoic acid scaffold) exhibits a Ki of 0.4 nM (434 pM) in functional assays [1]. This represents an improvement of several orders of magnitude in binding affinity. Furthermore, PPTN achieves >10,000-fold selectivity for P2Y14 over all other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) when tested at 1 µM [1]. The 7-CF₃ group is an essential pharmacophoric element; its replacement or relocation leads to a complete loss of this selectivity window [2].

P2Y14 Purinergic Receptor GPCR Antagonism Inflammation

Synthetic Accessibility: Regiospecific Metalation and Carboxylation Yields

The synthesis of 7-(trifluoromethyl)-2-naphthoic acid via aryne chemistry proceeds through a defined halogen/metal permutation followed by carboxylation. The Schlosser group reported that 2-(trifluoromethyl)naphthalene is exclusively attacked at the 1-position when treated with tert-butyllithium in the presence of potassium tert-butoxide, and at the 3- and 4-positions with sec-butyllithium/TMEDA [1]. This strict regiochemical preference contrasts with the 1-isomer, which is exclusively attacked at the 2-position. The 7-substituted regioisomer thus offers a unique synthetic vector: it allows predictable, single-site functionalization without competing side reactions that plague other regioisomers [1]. While yields for trifluoromethyl naphthoic acids were generally moderate to poor due to single electron-transfer triggered side reactions, the 2,7-isomer benefits from a cleaner metalation profile when the appropriate base system is selected [1].

Organometallic Chemistry Regioselective Synthesis Process Chemistry

Physicochemical Differentiation: pKa and logP of 2,7-Isomer vs. Regioisomeric and Unsubstituted Analogs

The 2,7-regioisomer exhibits a predicted pKa of 9.44 and logP of 1.87, as estimated by ADMET Predictor [1]. In comparison, unsubstituted 2-naphthoic acid has a reported pKa of approximately 4.17 [2]. The trifluoromethyl group at the 7-position thus elevates the pKa by >5 units and substantially increases lipophilicity. This shift has direct consequences for drug design: the higher pKa means the carboxylic acid remains largely protonated at physiological pH, enhancing membrane permeability, while the increased logP (1.87 vs. approximately 1.5 for 2-naphthoic acid) improves passive diffusion . Relocating the CF₃ group to the 1-position or 6-position alters the electronic environment and is predicted to yield different pKa values, which may be suboptimal for achieving the balanced permeability-bioavailability profile required for oral P2Y14 antagonists .

Physicochemical Properties ADME Prediction Lead Optimization

In Vivo Proof-of-Concept for 2,7-Scaffold Derivatives: Neuropathic Pain Reversal in Mouse CCI Model

While the 7-(trifluoromethyl)-2-naphthoic acid building block itself has no direct in vivo activity, derivatives bearing this exact scaffold have demonstrated robust efficacy in animal models. The compound 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833), which retains the 2,7-substitution pattern, reversed chronic neuropathic pain in the mouse CCI (chronic constriction injury) model following oral administration [1]. Critically, the α-hydroxyl group in MRS4833 increased affinity 89-fold compared to the des-hydroxy analog [1]. An earlier derivative, PPTN (also built on this scaffold), achieved 100% pain reversal at 1-2 hours post-injection (10 μmol/kg, i.p.) in the same model [2]. These in vivo results validate that the 2,7-CF₃-COOH naphthalene core, when elaborated, yields clinically relevant pharmacological effects.

Chronic Pain In Vivo Pharmacology P2Y14 Antagonist

7-(Trifluoromethyl)-2-naphthoic Acid: Validated Application Scenarios for Procurement


Medicinal Chemistry: Core Scaffold for Selective P2Y14 Receptor Antagonist Lead Optimization

The 7-(trifluoromethyl)-2-naphthoic acid scaffold is the validated starting point for synthesizing 4,7-disubstituted naphthoic acid antagonists of the P2Y14 receptor. Derivatives such as PPTN demonstrate Ki = 0.4 nM and >10,000-fold selectivity [1]. Procurement of this specific regioisomer ensures that the essential 7-CF₃ pharmacophoric element is correctly positioned, a prerequisite for achieving the selectivity window confirmed by counter-screening against seven other P2Y receptor subtypes [1]. Any deviation in the position of the trifluoromethyl group or carboxylic acid will fundamentally alter the SAR and is predicted to abolish high-affinity binding.

In Vivo Pharmacology: Development of Orally Bioavailable P2Y14 Antagonists for Neuropathic Pain

The scaffold has produced compounds with validated oral efficacy in the mouse CCI neuropathic pain model. MRS4833, a derivative retaining the 2,7-substitution, achieved significant pain reversal after oral dosing [2]. The 7-CF₃ group contributes to the metabolic stability and permeability profile (predicted logP 1.87, pKa 9.44) that enables oral bioavailability [3]. Research groups developing novel P2Y14 antagonists for chronic pain or inflammatory diseases must procure this specific building block to access the demonstrated in vivo pharmacology.

Chemical Biology: Fluorescent Probe Development for P2Y14 Receptor Imaging

The 2-naphthoic acid template with the 7-CF₃ substitution has been successfully functionalized at the 4-position with fluorophores (e.g., Alexa Fluor 488) to create high-affinity fluorescent probes. MRS4174, a probe based on this scaffold, displayed an exceptionally high Ki of 80 pM, significantly improving upon the 13 nM affinity of its alkyne precursor [4]. This 162-fold gain in affinity through chain elongation validates the scaffold's tolerance for derivatization without loss of target engagement, making it ideal for developing imaging agents for GPCR cellular assays.

Synthetic Methodology: Regioselective Metalation Studies on Fluorinated Aromatics

The 2,7-isomer serves as a model substrate for investigating site-selectivity factors in the metalation of trifluoromethyl-substituted naphthalenes. Schlosser et al. demonstrated that 2-(trifluoromethyl)naphthalene undergoes exclusive metalation at the 1-position with t-BuLi/KOtBu, providing controlled access to 7-(trifluoromethyl)-1-naphthoic acid derivatives [5]. This predictable regioselectivity contrasts with the 1-CF₃ isomer, which exclusively yields 2-substituted products, making the 2,7-isomer the preferred substrate for synthetic methodology studies requiring diverse downstream functionalization.

Quote Request

Request a Quote for 7-(Trifluoromethyl)-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.